5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
The synthesis of heterocyclic compounds like 1H-pyrazoles and their structural analysis through techniques such as X-ray crystallography and NMR spectroscopy is a common theme in research. These studies provide insights into the molecular geometries, electrostatic potential maps, and frontier molecular orbitals, which are essential for understanding the reactivity and properties of these molecules (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Biological Evaluation
Compounds with pyrazole and pyrazolone frameworks have been evaluated for their biological activities, including antimicrobial, antifungal, and anti-diabetic properties. For instance, some studies have focused on synthesizing novel derivatives and assessing their efficacy against various bacterial and fungal strains, demonstrating significant antibacterial activity in certain cases (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009). Another area of interest is the anti-diabetic potential of pyrazole-based heterocycles attached to sugar moieties, highlighting the synthesis of compounds with moderate anti-diabetic activity (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).
Corrosion Inhibition
Research into the application of pyrazole derivatives for corrosion inhibition on metal surfaces is another field of interest. Studies have demonstrated the effectiveness of certain pyranopyrazole derivatives as inhibitors for mild steel corrosion in acidic solutions, showcasing their potential in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Synthesis Methodology Enhancement
The development of efficient synthetic methodologies for the preparation of pyrazole analogues is critical for advancing research in this area. Studies have reported on green and efficient methods for synthesizing dihydropyranopyrazoles, utilizing organocatalysts under solvent-free conditions, which contributes to the field of green chemistry (Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-17(2)34-20-11-9-19(10-12-20)26-28-23(18(3)35-26)16-30-13-14-31-24(27(30)32)15-22(29-31)21-7-5-6-8-25(21)33-4/h5-15,17H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSQRCJQPUNATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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